![molecular formula C21H23ClN4O B4790948 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4790948.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
Overview
Description
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea, also known as CDU, is a chemical compound that has been widely studied for its potential applications in scientific research. CDU belongs to the class of pyrazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea is not fully understood. However, it has been suggested that N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea exerts its antitumor activity by inhibiting the activation of protein kinase B (Akt) and inducing apoptosis in cancer cells. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), through the suppression of nuclear factor-kappaB (NF-κB) signaling pathway.
Biochemical and Physiological Effects
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been found to reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to dissolve in aqueous solutions. Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has a short half-life, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea. One direction is to investigate the potential use of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea in combination with other drugs for the treatment of cancer. Another direction is to explore the mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea in more detail, particularly its interaction with Akt and NF-κB signaling pathways. Moreover, the development of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea analogs with improved solubility and pharmacokinetic properties may enhance its effectiveness in vivo. Finally, the potential applications of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea in other fields, such as agriculture and environmental science, should be explored.
Scientific Research Applications
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to enhance the effectiveness of chemotherapy drugs and reduce their side effects.
properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,3-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-13-8-7-11-19(14(13)2)23-21(27)24-20-15(3)25-26(16(20)4)12-17-9-5-6-10-18(17)22/h5-11H,12H2,1-4H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOLJMUYFFZYPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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